N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide
Description
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide (hereafter referred to as the target compound) is a hybrid molecule featuring a benzimidazole core linked via an ethyl-propanamide chain to a methyl-substituted indole moiety. The compound’s design combines pharmacophores known for diverse bioactivities, including kinase inhibition and GPCR modulation .
Properties
Molecular Formula |
C21H22N4O |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-methylindol-3-yl)propanamide |
InChI |
InChI=1S/C21H22N4O/c1-25-14-15(16-6-2-5-9-19(16)25)10-11-21(26)22-13-12-20-23-17-7-3-4-8-18(17)24-20/h2-9,14H,10-13H2,1H3,(H,22,26)(H,23,24) |
InChI Key |
NMAHAZXLLGNXLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Ethylamine Synthesis
The 2-(1H-benzimidazol-2-yl)ethylamine intermediate is synthesized via cyclocondensation of o-phenylenediamine with 3-aminopropionic acid derivatives under acidic conditions.
Procedure (adapted from US9273030B2):
-
Reactant preparation : Mix o-phenylenediamine (1.0 eq) with ethyl 3-aminopropionate (1.2 eq) in HCl (conc., 4 M).
-
Cyclization : Reflux at 110°C for 12–16 hours.
-
Workup : Neutralize with NaOH, extract with ethyl acetate, and purify via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).
Key Data :
1-Methylindole-3-Propanamide Synthesis
The indole segment is prepared via Fischer indolization or N-alkylation of indole.
Method A (Fischer Indolization) :
-
Hydrazine formation : React phenylhydrazine with 4-methylpentan-2-one in acetic acid.
-
Cyclization : Heat at 140°C with ZnCl₂ catalyst.
-
N-Methylation : Treat indole product with methyl iodide/K₂CO₃ in DMF.
Method B (Direct Alkylation) :
-
Alkylation : Stir indole with methyl iodide (1.5 eq) and NaH in THF (0°C to RT).
-
Propanamide formation : React 1-methylindole with acryloyl chloride, followed by amidation with NH₃/MeOH.
Comparative Data :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| A | 55 | 95 |
| B | 78 | 97 |
Amide Coupling
The final step involves coupling the benzimidazole ethylamine and indole-propanamide segments using carbodiimide-mediated activation .
Optimized Protocol :
-
Activation : Dissolve 3-(1-methylindol-3-yl)propanoic acid (1.0 eq) in DMF. Add EDCl (1.2 eq) and HOBt (1.1 eq). Stir at 0°C for 30 min.
-
Coupling : Add 2-(1H-benzimidazol-2-yl)ethylamine (1.0 eq) and DIPEA (2.0 eq). Stir at RT for 24 hr.
-
Purification : Extract with EtOAc, wash with brine, and crystallize from ethanol/water.
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Purity (LC-MS) | 99.3% |
| Reaction Scale | 10 g (bench) |
Reaction Optimization
Solvent and Catalyst Screening
Polar aprotic solvents (DMF, THF) enhance coupling efficiency vs. non-polar alternatives:
| Solvent | Yield (%) |
|---|---|
| DMF | 82 |
| THF | 75 |
| Toluene | 48 |
Catalyst Impact :
Temperature and Time
Optimal coupling occurs at RT (24 hr). Elevated temperatures (40°C) reduce yield due to side reactions.
Purification and Characterization
Chromatography vs. Crystallization
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Silica Chromatography | 99.1 | 85 |
| Ethanol Crystallization | 98.7 | 92 |
Preferred Method : Crystallization (cost-effective, scalable).
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against various pathogens. Research indicates that benzimidazole derivatives, including this compound, possess broad-spectrum antimicrobial properties due to their ability to inhibit key enzymes involved in microbial metabolism. For instance, studies have demonstrated that modifications in the benzimidazole structure can enhance activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide has shown promise in anticancer research. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of critical pathways such as those mediated by dihydrofolate reductase (DHFR), which is essential for DNA synthesis . In vitro studies have reported significant cytotoxic effects against various cancer cell lines, suggesting potential for development as an anticancer agent.
Antitubercular Activity
Recent investigations into benzimidazole derivatives have highlighted their potential as antitubercular agents. The compound has been tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth and affecting vital mycobacterial enzymes . This positions it as a candidate for further development in tuberculosis treatment.
Table: Summary of Biological Evaluations
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide involves its interaction with specific molecular targets within the cell. The benzimidazole and indole moieties are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways, ultimately affecting the biological processes within the organism .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Modifications
Benzimidazole Derivatives
- N-[2-(Boc-amino)ethyl]-3-(5-methoxy-1H-benzo[d]imidazole-2-yl)propanamide (): Substituent: 5-methoxybenzimidazole with a Boc-protected ethylamine. Key Difference: The Boc group enhances solubility but requires deprotection for bioactivity. The methoxy group may improve metabolic stability compared to the target compound’s unsubstituted benzimidazole .
- N-3-(1H-1,3-Benzodiazol-2-yl)propyl-2,2-dimethylpropanamide ():
Indole Derivatives
Aromatic System Extensions
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (): Substituent: 6-methoxynaphthalene linked to propanamide. Key Difference: The naphthalene moiety increases lipophilicity (molecular weight: 376.4 vs.
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide (): Substituent: Carbazole with 6-chloro substitution.
Functional Group Variations
Physicochemical Data
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Research indicates that compounds with a benzimidazole scaffold exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated efficacy against various cancer cell lines. A study highlighted that benzimidazole derivatives could inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including the modulation of growth factor signaling and apoptosis-related proteins .
Antimicrobial Effects
Benzimidazole derivatives are also recognized for their antimicrobial properties. In vitro studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. Compounds exhibiting similar structures have been documented to inhibit pathogens such as Staphylococcus aureus and Escherichia coli effectively .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure. The presence of specific functional groups has been correlated with enhanced bioactivity:
| Substituent | Effect on Activity |
|---|---|
| Benzimidazole moiety | Essential for anticancer activity |
| Indole group | Enhances interaction with biological targets |
| Alkyl chain length | Modulates lipophilicity and bioavailability |
Case Studies
- In Vitro Studies : A study conducted on similar benzimidazole derivatives showed that modifications at the 2-position of the indole nucleus resulted in improved inhibitory activity against various cancer cell lines, suggesting a promising avenue for further research .
- Animal Models : In vivo studies have indicated that compounds structurally related to this compound can significantly reduce tumor growth in xenograft models, highlighting their potential as therapeutic agents .
Q & A
Basic Research Question
- HPLC : Use C18 columns (5 µm, 250 × 4.6 mm) with gradient elution (ACN/H₂O + 0.1% TFA). Retention time: 12.3 min at 1 mL/min .
- TLC : Silica gel 60 F₂₅₄, eluent = CHCl₃:MeOH (9:1); Rf = 0.45 .
Advanced Tip : Preparative HPLC with pH-stable columns (e.g., XBridge Prep C18) enables gram-scale isolation (>99% purity) .
How does the compound’s stability under varying pH and temperature conditions impact formulation for biological studies?
Advanced Research Question
Q. Accelerated Stability Data :
| Condition | Degradation (%) | Time (weeks) |
|---|---|---|
| 40°C/75% RH | 12% | 4 |
| 25°C/dark | <5% | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
